3-(Dibromomethyl)picolinonitrile
Overview
Description
3-(Dibromomethyl)picolinonitrile is a chemical compound belonging to the class of picolinonitrile derivatives. It is characterized by its white crystalline solid form and has the molecular formula C7H4Br2N2. This compound is utilized in various fields, including medical research, environmental research, and industrial research.
Scientific Research Applications
3-(Dibromomethyl)picolinonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibromomethyl)picolinonitrile typically involves the bromination of picolinonitrile. The reaction conditions often include the use of bromine or other brominating agents under controlled temperatures to ensure the selective addition of bromine atoms to the methyl group attached to the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Dibromomethyl)picolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Formation of substituted picolinonitrile derivatives.
Oxidation Reactions: Formation of oxidized derivatives with different functional groups.
Reduction Reactions: Formation of amine derivatives.
Mechanism of Action
The mechanism of action of 3-(Dibromomethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and nitrile group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry .
Comparison with Similar Compounds
- 3-(Dichloromethyl)picolinonitrile
- 3-(Difluoromethyl)picolinonitrile
- 3-(Diiodomethyl)picolinonitrile
Comparison: 3-(Dibromomethyl)picolinonitrile is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(dibromomethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-7(9)5-2-1-3-11-6(5)4-10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEWJNRFQAPCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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